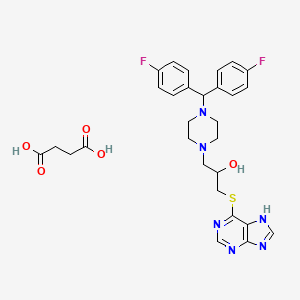Carsatrin Succinate
CAS No.: 132199-13-4
Cat. No.: VC1705402
Molecular Formula: C29H32F2N6O5S
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132199-13-4 |
|---|---|
| Molecular Formula | C29H32F2N6O5S |
| Molecular Weight | 614.7 g/mol |
| IUPAC Name | 1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol;butanedioic acid |
| Standard InChI | InChI=1S/C25H26F2N6OS.C4H6O4/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25;5-3(6)1-2-4(7)8/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31);1-2H2,(H,5,6)(H,7,8) |
| Standard InChI Key | HITUQCDKZKCYIZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
Carsatrin Succinate possesses specific chemical characteristics that contribute to its pharmacological activity and stability. The compound's properties are summarized in the following table:
| Property | Description |
|---|---|
| Chemical Formula | C29H32F2N6O5S |
| Molecular Weight | 614.67 g/mol |
| CAS Number | 132199-13-4 |
| Chemical Class | Purinylpiperazine derivative |
| Physical Form | Salt form (succinate) |
The molecular structure of Carsatrin Succinate features a purine core with a piperazine moiety, along with fluorine atoms that likely contribute to its binding characteristics and metabolic stability . The succinate component forms the salt, which influences the compound's solubility and pharmacokinetic properties . The complex structure of this molecule allows for specific interactions with cardiac ion channels, contributing to its unique mechanism of action.
Mechanism of Action
Carsatrin Succinate exhibits a distinctive mechanism of action that differentiates it from other antiarrhythmic agents. Its primary effects appear to be mediated through specific interactions with ion channels in cardiac tissue.
Ion Channel Interactions
While many antiarrhythmic agents act by blocking membrane sodium, potassium, and calcium channels , Carsatrin's mechanism appears to be more selective. Research has shown that Carsatrin increases twitch tension and prolongs the action potential duration of ventricular muscle without affecting the Na+, K+-ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments .
Pharmacological Effects
The pharmacological profile of Carsatrin Succinate encompasses several effects on cardiac function, primarily related to contractility and electrical activity.
Positive Inotropic Effects
Carsatrin Succinate functions as a positive inotropic agent, increasing the force of cardiac muscle contractions . This effect manifests as increased twitch tension in ventricular muscle, potentially improving cardiac output in conditions characterized by reduced contractility.
Clinical Applications
Based on its pharmacological profile, Carsatrin Succinate has potential applications in various cardiovascular conditions.
Antiarrhythmic Applications
As an antiarrhythmic agent, Carsatrin Succinate may be beneficial in treating various cardiac arrhythmias. Contextually, antiarrhythmic medications are classified using the Vaughan Williams system, which groups them into 4 primary classes based on their mechanisms . While specific clinical trial data for Carsatrin Succinate is limited in the provided sources, its mechanism suggests potential efficacy against arrhythmias resulting from reentry, which form the largest group of clinically significant arrhythmias .
Cardiotonic Applications
As a positive inotropic agent, Carsatrin Succinate may have applications in conditions characterized by reduced cardiac contractility, such as heart failure. By increasing the force of cardiac contractions without affecting the Na+, K+-ATPase or adrenergic pathways, it potentially offers a novel approach to improving cardiac output .
Pharmacokinetics and Formulation
While detailed pharmacokinetic data specific to Carsatrin Succinate is limited in the provided sources, general principles regarding pharmaceutical salts can provide some insights.
Salt Form Advantages
The succinate salt form of Carsatrin likely influences its pharmacokinetic properties. Pharmaceutical salts can affect solubility, dissolution rate, stability, and bioavailability of the parent compound . The selection of succinate as the counterion suggests potential benefits in these areas.
Comparison with Other Antiarrhythmic Agents
Carsatrin Succinate's profile can be contextualized by comparing it with established antiarrhythmic mechanisms.
Differential Mechanism
Most traditional antiarrhythmic agents act by blocking specific ion channels. Class I agents (like lidocaine) block sodium channels and slow conduction . Class III agents prolong action potential duration, typically by blocking potassium channels . Class IV agents block calcium channels .
Carsatrin Succinate appears to have a unique mechanism that includes prolonging action potential duration (like Class III agents) but through a mechanism likely involving sodium channel modulation rather than direct blockade . This is evidenced by the tetrodotoxin sensitivity of its effects.
Research Findings and Development Status
Research on Carsatrin Succinate has revealed several findings regarding its pharmacological profile and potential applications.
Experimental Evidence
Key experimental findings that have characterized Carsatrin Succinate include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume